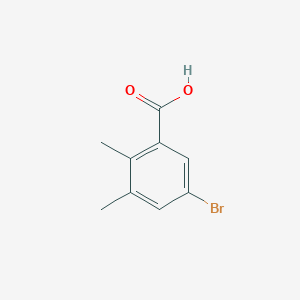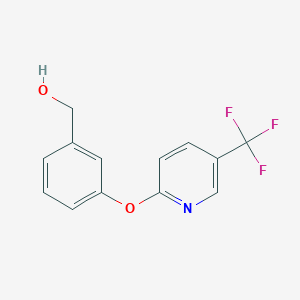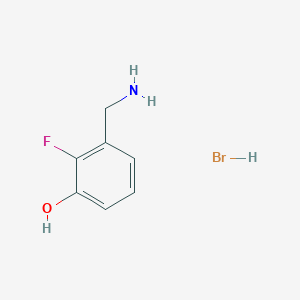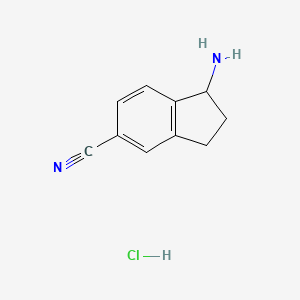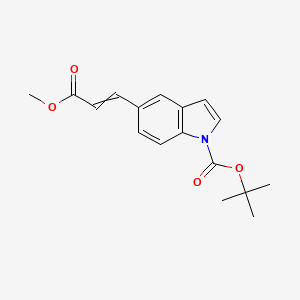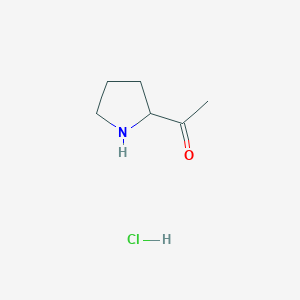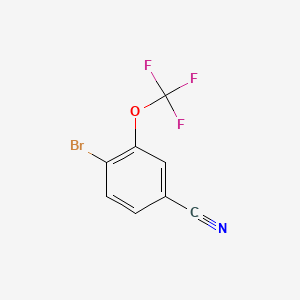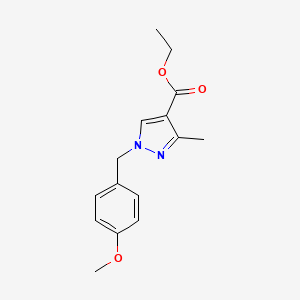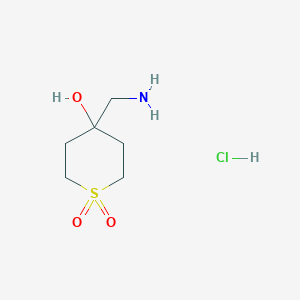
(7-Bromoisoquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-Bromoisoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety, with a bromine atom attached to the 7th carbon and a methanol group attached to the 3rd carbon .科学的研究の応用
1. Synthesis of Novel Compounds
(7-Bromoisoquinolin-3-yl)methanol has been involved in the synthesis of various novel compounds. For instance, its derivatives have been used in synthesizing chloroquinoline based chalcones containing 1,2,3-triazole moiety, which were characterized for their absorbance and fluorescence spectra in methanol (Singh, Sindhu, & Khurana, 2015). Additionally, its structural analogs have been synthesized and evaluated for cytotoxic activities, demonstrating promising anti-cancer potentials (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
2. Molecular and Photophysical Studies
The compound has been a subject in studies exploring molecular and photophysical properties. For example, research on the excited-state proton transfer (ESPT) of 7-hydroxyquinoline mediated by methanol molecules in various solvents used this compound or its related derivatives (Bhattacharya & Samanta, 2008). These studies provide insights into how solvent interactions can affect molecular properties and reactions.
3. Prodrug Systems and Reductive Activation
It has also been used in the design of prodrug systems. A study on synthesizing 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation employed similar compounds. These prodrugs demonstrated the potential for fragmentation upon reduction, which is crucial in controlled drug delivery (Couch, Burke, Knox, & Moody, 2008).
4. Luminescence and Energy Transfer Studies
In luminescence and energy transfer research, compounds related to this compound have been utilized. Studies on polymer ligands containing quinolinone fluorophores have examined their resonance energy transfer and binding properties with metal ions like Tb(III), using methanol or related solvents (Výprachtický, Cimrová, Kukla, & Pavlačková, 2006).
5. Electrochemical Utilization
In electrochemical studies, the utilization of methanol and its derivatives as a C1 source to synthesize heterocycles such as 2,3-dihydroquinazolin-4(1H)-one has been reported. These studies highlight the potential of methanol and its related compounds in facilitating novel synthetic routes (Liu, Xu, & Wei, 2021).
Safety and Hazards
作用機序
Target of Action
The primary target of (7-Bromoisoquinolin-3-yl)methanol is Factor XIa (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in the formation of blood clots. It has emerged as a promising therapeutic target for treating thrombotic diseases .
Mode of Action
The compound interacts with its target, FXIa, by inhibiting its activity . The structural determinants governing the selective or dual inhibition of FXIa and Plasma Kallikrein (PKa) were investigated . The compound’s interaction with FXIa results in changes in the coagulation cascade, potentially affecting the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting FXIa, the compound may disrupt this pathway, potentially leading to a reduction in blood clot formation .
Pharmacokinetics
The compound’s interaction with fxia suggests that it is likely absorbed and distributed in the body to reach its target .
Result of Action
The inhibition of FXIa by this compound can lead to a disruption in the coagulation cascade . This disruption could potentially result in a reduction in blood clot formation, which could be beneficial in the treatment of thrombotic diseases .
生化学分析
Biochemical Properties
(7-Bromoisoquinolin-3-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as Factor XIa and Plasma Kallikrein (PKa). The compound exhibits selective inhibition of these enzymes, which are crucial in the coagulation cascade . The interaction between this compound and these enzymes involves hydrogen bonding and steric hindrance, which contribute to its selective inhibition properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the proliferation of cancer cell lines, such as HepG2, MDA-MB-231, MCF-7, and VNBRCA1, by inhibiting cellular proliferation at specific concentrations . Additionally, this compound impacts cell signaling pathways involved in oxidative phosphorylation and endoplasmic reticulum protein processing .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s inhibition of Factor XIa and Plasma Kallikrein involves binding to the active sites of these enzymes, thereby preventing their catalytic activity . This inhibition is facilitated by the compound’s hydrogen-bond receptor functional groups and steric hindrance properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism involves oxidation and reduction reactions, which are mediated by specific enzymes . These metabolic processes influence the compound’s bioavailability and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Additionally, this compound’s distribution within tissues is affected by its binding affinity to specific proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and the modulation of cellular processes .
特性
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUWNGVOTYHFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)
